molecular formula C9H5BrClNO B12356286 4-bromo-7-chloro-4H-isoquinolin-1-one

4-bromo-7-chloro-4H-isoquinolin-1-one

Cat. No.: B12356286
M. Wt: 258.50 g/mol
InChI Key: VHKXVHYPGONNNK-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-4H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals. The presence of bromine and chlorine atoms in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-4H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, the reaction of 2-phenylethynyl benzyl azide with PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) can yield 4-bromoisoquinoline . Another method involves the use of PdBr2, CuBr2, and acetic acid (HOAc) in dichloroethane (CH2ClCH2Cl) to selectively produce 4-bromoisoquinolin-1-one .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as palladium, allows for efficient and selective production of the compound. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-4H-isoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper bromide, lithium bromide, and acetic acid. The reactions are typically carried out in solvents such as acetonitrile and dichloroethane under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-7-chloro-4H-isoquinolin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-7-chloro-4H-isoquinolin-1-one include other halogenated isoquinolinones, such as:

  • 4-Bromoisoquinoline
  • 4-Chloroisoquinoline
  • 7-Chloro-4H-isoquinolin-1-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

4-bromo-7-chloro-4H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4,8H

InChI Key

VHKXVHYPGONNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=CC2Br

Origin of Product

United States

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